molecular formula C18H22N2O2S B2810819 3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide CAS No. 955228-02-1

3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide

Cat. No. B2810819
CAS RN: 955228-02-1
M. Wt: 330.45
InChI Key: QEHGMTMDCXKGFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiophene derivatives, which includes compounds like 3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide, often involves heterocyclization of various substrates . The synthesis process can involve Stille- or Suzuki-type couplings followed by chemical or electrochemical polymerization into microporous polymer networks .


Molecular Structure Analysis

The molecular structure of this compound is complex and versatile, contributing to its unique properties. Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom .

Scientific Research Applications

Morpholine and Thiophene Derivatives

  • Morpholino Derivatives : Morpholino oligomers are synthetic analogs used extensively in molecular biology to modulate gene expression, study gene function, and investigate the molecular underpinnings of development and disease. They are particularly noted for their application in antisense technologies, where they are used to block access of cellular machinery to specific nucleotide sequences within RNA molecules, thus influencing protein synthesis (Heasman, 2002).

  • Thiophene Derivatives : Thiophene derivatives are explored for their wide range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. The structure-activity relationships (SAR) of these compounds are of significant interest in medicinal chemistry, where modifications to the thiophene core are investigated to develop novel therapeutic agents with improved efficacy and safety profiles. The versatility of thiophene and its analogs in drug development is underscored by their incorporation into various pharmacophores (Drehsen & Engel, 1983).

Benzamide Derivatives

  • Benzamide Analogues : Substituted benzamides are studied for their pharmacodynamic and pharmacokinetic properties, with applications ranging from prokinetic agents in gastrointestinal motility disorders to potential antipsychotic agents. These compounds often target dopamine receptors, influencing various physiological processes and behaviors. Research on specific benzamide analogs, such as eticlopride, has contributed to our understanding of dopamine receptor function and its implications for disorders like schizophrenia and Parkinson's disease (Martelle & Nader, 2008).

properties

IUPAC Name

3-methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-14-3-2-4-15(11-14)18(21)19-12-17(16-5-10-23-13-16)20-6-8-22-9-7-20/h2-5,10-11,13,17H,6-9,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHGMTMDCXKGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(C2=CSC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.